2-(Benzyloxy)-4,5-difluoroaniline
Overview
Description
2-(Benzyloxy)-4,5-difluoroaniline, also known as benzyl 2,4,5-trifluoroaniline, is an organic compound with a wide range of applications in the field of chemistry. It is a colorless solid with a molecular formula of C9H9F3NO, and is used in the synthesis of various organic compounds and pharmaceuticals. It is also used as an intermediate in the production of dyes, resins, and other compounds.
Scientific Research Applications
Application 1: Synthesis of Benzyl Ethers and Esters
- Summary of the Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters . This compound is emerging as a mild, convenient, and in some cases uniquely effective new reagent for these syntheses .
- Methods of Application : The active reagent is produced in situ through N-methylation of 2-benzyloxy-pyridine . The choice of solvent (toluene vs. trifluoro-toluene) can affect the outcome of the reaction .
- Results or Outcomes : The methodology has been extended to the synthesis of other arylmethyl ethers .
Application 2: [1,2]-Wittig Rearrangement
- Summary of the Application : 2-(2-Benzyloxy)aryloxazolines have been studied for their behavior in the base-induced Wittig rearrangement .
- Methods of Application : The rearrangement process involves the use of strong base . However, competing processes can intervene and suppress the rearrangement completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Results or Outcomes : The study revealed significant limitations to the Wittig rearrangement of such systems .
Application 3: Synthesis of Sequential Polypeptides
- Summary of the Application : 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The compound is used as a reagent for the synthesis of multidentate chelating ligands and acts as a pharmaceutical intermediate .
Application 4: Synthesis of Benzyl Ethers and Esters
- Summary of the Application : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : The active reagent is produced in situ through N-methylation of 2-benzyloxy-pyridine . The choice of solvent (toluene vs. trifluoro-toluene) can affect the outcome of the reaction .
- Results or Outcomes : The methodology has been extended to the synthesis of other arylmethyl ethers .
Application 5: [1,2]-Wittig Rearrangement
- Summary of the Application : The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined .
- Methods of Application : The rearrangement process involves the use of strong base . However, competing processes can intervene and suppress the rearrangement completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Results or Outcomes : Significant limitations to the Wittig rearrangement of such systems are revealed .
Application 6: Benzylic Oxidations and Reductions
- Summary of the Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The possibility that these observations reflect a general benzylic activation is supported by the susceptibility of alkyl side-chains to oxidative .
Application 7: Synthesis of Benzyl Ethers and Esters
- Summary of the Application : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : The active reagent is produced in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) can affect the outcome of the reaction .
- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .
Application 8: [1,2]-Wittig Rearrangement
- Summary of the Application : The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined .
- Methods of Application : The rearrangement process involves the use of strong base . However, competing processes can intervene and suppress the rearrangement completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Results or Outcomes : Significant limitations to the Wittig rearrangement of such systems are revealed .
Application 9: Synthesis of Schiff Base Ligands
- Summary of the Application : Compounds containing the –O–CH2– group, such as 4-(benzyloxy)-2-hydroxybenzaldehyde, have been used in the synthesis of Schiff base ligands .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The compound is used as a reagent for the synthesis of Schiff base ligands .
properties
IUPAC Name |
4,5-difluoro-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXKCMABTCBQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4,5-difluoroaniline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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